molecular formula C25H17F2N3S B14924642 2-[3,5-bis(2-fluorophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole

2-[3,5-bis(2-fluorophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole

Cat. No.: B14924642
M. Wt: 429.5 g/mol
InChI Key: DTIQOOMKLKDHLN-UHFFFAOYSA-N
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Description

2-[3,5-bis(2-fluorophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazole ring, a thiazole ring, and multiple fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(2-fluorophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3,5-bis(2-fluorophenyl)pyrazole with 5-methyl-4-phenylthiazole under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethyl sulfoxide (DMSO) are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(2-fluorophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the fluorophenyl groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3,5-bis(2-fluorophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3,5-bis(2-fluorophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide
  • 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
  • 2-(5-(4-chlorostyryl)-1H-pyrazol-3-yl)phenol

Uniqueness

Compared to similar compounds, 2-[3,5-bis(2-fluorophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole stands out due to its unique combination of a pyrazole ring, a thiazole ring, and multiple fluorophenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C25H17F2N3S

Molecular Weight

429.5 g/mol

IUPAC Name

2-[3,5-bis(2-fluorophenyl)pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole

InChI

InChI=1S/C25H17F2N3S/c1-16-24(17-9-3-2-4-10-17)28-25(31-16)30-23(19-12-6-8-14-21(19)27)15-22(29-30)18-11-5-7-13-20(18)26/h2-15H,1H3

InChI Key

DTIQOOMKLKDHLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)N2C(=CC(=N2)C3=CC=CC=C3F)C4=CC=CC=C4F)C5=CC=CC=C5

Origin of Product

United States

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